molecular formula C7H9N3O2 B8715215 1-(Cyclopropylmethyl)-4-nitro-1H-pyrazole

1-(Cyclopropylmethyl)-4-nitro-1H-pyrazole

Cat. No. B8715215
M. Wt: 167.17 g/mol
InChI Key: NBEZEYMQFXFAJY-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of 1-(cyclopropylmethyl)-4-nitro-1H-pyrazole (8.37 g, 50.1 mmol) in methanol (150 mL) was added 10% Pd/C (840.0 mg, 0.7893 mmol). The suspension was stirred at room temperature under a H2 atmosphere for 2 h. Filtered and the filter cake was washed with MeOH (50 mL×3). The filtrate was concentrated in vacuo and the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/100 to 1/50) to give the title compound as purple oil (5.5 g, 80%).
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
catalyst
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[N:6]2)[CH2:3][CH2:2]1>CO.[Pd]>[CH:1]1([CH2:4][N:5]2[CH:9]=[C:8]([NH2:10])[CH:7]=[N:6]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
8.37 g
Type
reactant
Smiles
C1(CC1)CN1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
840 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature under a H2 atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered
WASH
Type
WASH
Details
the filter cake was washed with MeOH (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/100 to 1/50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)CN1N=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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